
ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EPPC is a piperidine derivative that has a unique chemical structure, making it a promising candidate for research.
作用機序
The mechanism of action of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. This compound has also been shown to bind to certain receptors in the body, such as the α1-adrenergic receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, this compound was shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in mice with induced inflammation. This compound has also been shown to reduce pain in animal models of acute and chronic pain.
実験室実験の利点と制限
One advantage of using ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another area of interest is the exploration of this compound's potential applications in agriculture, such as its herbicidal properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. The synthesis of this compound involves the reaction between phenoxyacetic acid and 2-phenoxyethylamine in the presence of ethyl chloroformate. This compound has been studied for its potential applications in medicine and agriculture, and has been shown to have anti-inflammatory and analgesic effects in animal models. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and 2-phenoxyethylamine in the presence of ethyl chloroformate. The reaction proceeds via an esterification process, which results in the formation of this compound. The yield of this compound can be improved by optimizing reaction conditions such as temperature, solvent, and reagent ratios.
科学的研究の応用
Ethyl 1-(phenoxyacetyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been studied for its herbicidal properties, which can be used to control weeds in crops.
特性
IUPAC Name |
ethyl 1-(2-phenoxyacetyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-2-28-23(27)24(15-18-29-20-9-5-3-6-10-20)13-16-25(17-14-24)22(26)19-30-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHAPTSJFYFYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)COC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

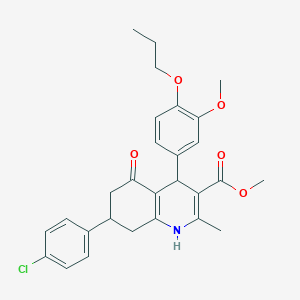

![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)
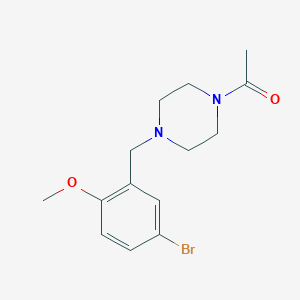
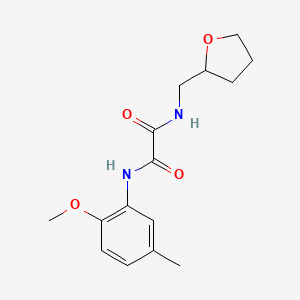
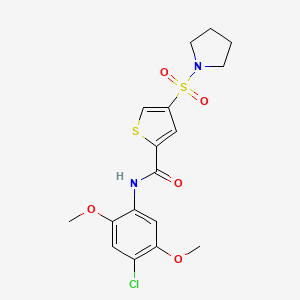
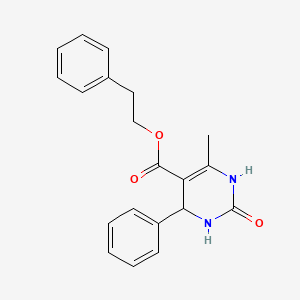
![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)